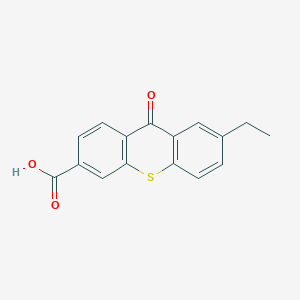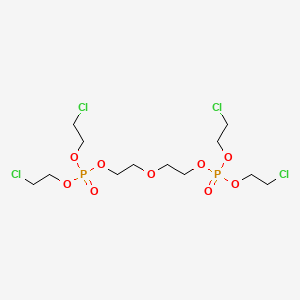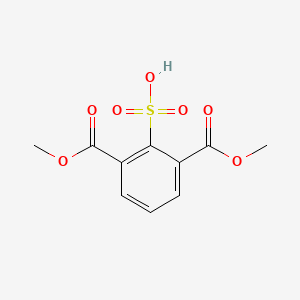![molecular formula C20H30O3 B14648559 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 53668-15-8](/img/structure/B14648559.png)
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure that includes an ethoxy group, a dimethyloctenyl chain, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves multiple steps. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyloct-6-en-1-yl palmitate: Similar in structure but with a palmitate ester group.
3,7-Dimethyloct-6-en-1-yl heptanoate: Contains a heptanoate ester group.
1,6-Octadiene, 3-ethoxy-3,7-dimethyl-: Similar backbone but different functional groups.
Uniqueness
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
53668-15-8 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-[4-(7-ethoxy-3,7-dimethyloct-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C20H30O3/c1-6-23-20(4,5)14-7-8-16(2)13-15-22-19-11-9-18(10-12-19)17(3)21/h9-13H,6-8,14-15H2,1-5H3 |
Clé InChI |
OWUIVRJLMVLLHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)CCCC(=CCOC1=CC=C(C=C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
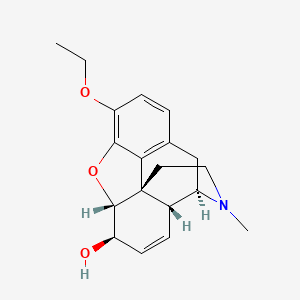
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
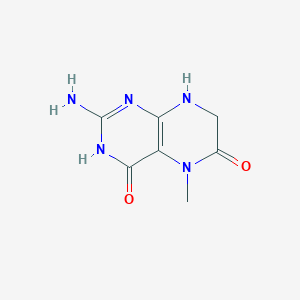
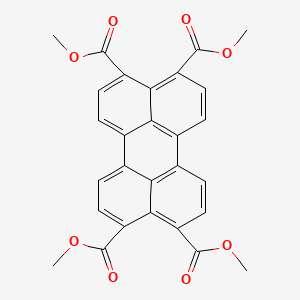
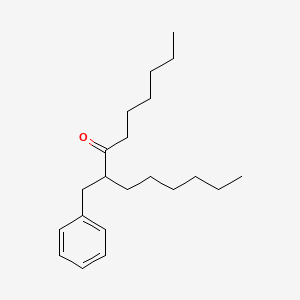

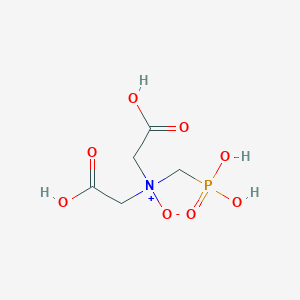
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
